

Technical Guide: Spectroscopic and Synthetic Profile of E-3-(Methylphenylamino)-2-propenal

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Compound of Interest

Compound Name:	<i>E-3-(METHYL PHENYL AMINO)-2-PROPENAL</i>
Cat. No.:	B023326

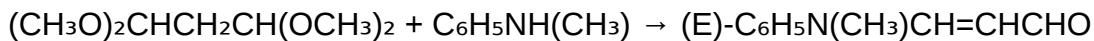
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This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of E-3-(methylphenylamino)-2-propenal, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol and presents an analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Synthesis of E-3-(Methylphenylamino)-2-propenal

A documented method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the reaction of tetramethoxypropane with N-methylaniline.^[1] The following protocol is adapted from this methodology:

Reaction Scheme:



Experimental Protocol:

- Initial Reaction Mixture: In a suitable reaction flask, combine tetramethoxypropane and N-methylaniline. Stir the mixture for 10 minutes. The molar ratio of tetramethoxypropane to N-methylaniline is approximately 1:0.95.^[1]

- Acidic Hydrolysis: Slowly add dilute hydrochloric acid (20% mass fraction) dropwise to the reaction mixture. It is crucial to maintain the temperature below 30°C during this addition.[1]
- Reaction: After the complete addition of hydrochloric acid, continue to stir the mixture for 2.5 hours at a temperature of 24-26°C.[1]
- Work-up:
 - Add toluene to the reaction mixture. The mass ratio of tetramethoxypropane to toluene is 1:2.[1]
 - Neutralize the mixture by the dropwise addition of a caustic soda solution at a temperature below 30°C to achieve a pH of 6-7.[1]
 - Allow the mixture to stand and separate into layers.
 - Extract the aqueous layer with toluene.
 - Combine the organic layers and wash them three times with a saturated salt solution.
- Isolation and Purification:
 - Separate the organic layer.
 - Remove the solvent from the organic layer by vacuum distillation.
 - Collect the distillate at 60-70°C under a pressure of 40 mmHg to obtain the final product. [1]

This synthetic route is noted for avoiding the use of more expensive or hazardous reagents such as N-methylformanilide, n-butyl vinyl ether, propargyl alcohol, acetonitrile, chlorobenzene, and triphosgene, thereby reducing costs and environmental impact.[1]

Spectroscopic Data

While direct experimental spectra for E-3-(methylphenylamino)-2-propenal are not widely available in the public domain, the following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic protons, the N-methyl protons, and the aromatic protons of the phenyl group.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	9.4 - 9.6	Doublet	~7-8
Vinylic (N-CH=CH-)	5.3 - 5.7	Doublet of Doublets	~12-16 and ~7-8
Vinylic (-CH=CH-CHO)	7.3 - 7.7	Doublet	~12-16
Phenyl (Ar-H)	6.9 - 7.5	Multiplet	-
N-Methyl (-NCH ₃)	3.2 - 3.5	Singlet	-

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature distinct signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the N-methyl carbon.

Carbon	Expected Chemical Shift (δ , ppm)
Carbonyl (-CHO)	190 - 195
Vinylic (N-CH=)	105 - 115
Vinylic (=CH-CHO)	150 - 160
Phenyl (Ar-C)	115 - 150
N-Methyl (-NCH ₃)	35 - 45

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C=O (Aldehyde)	1660 - 1680	Strong
C=C (Vinylic)	1600 - 1640	Medium
C-H (Aldehyde)	2720 - 2820 and 2820 - 2920	Medium, often two bands
C-N (Aromatic Amine)	1250 - 1360	Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium

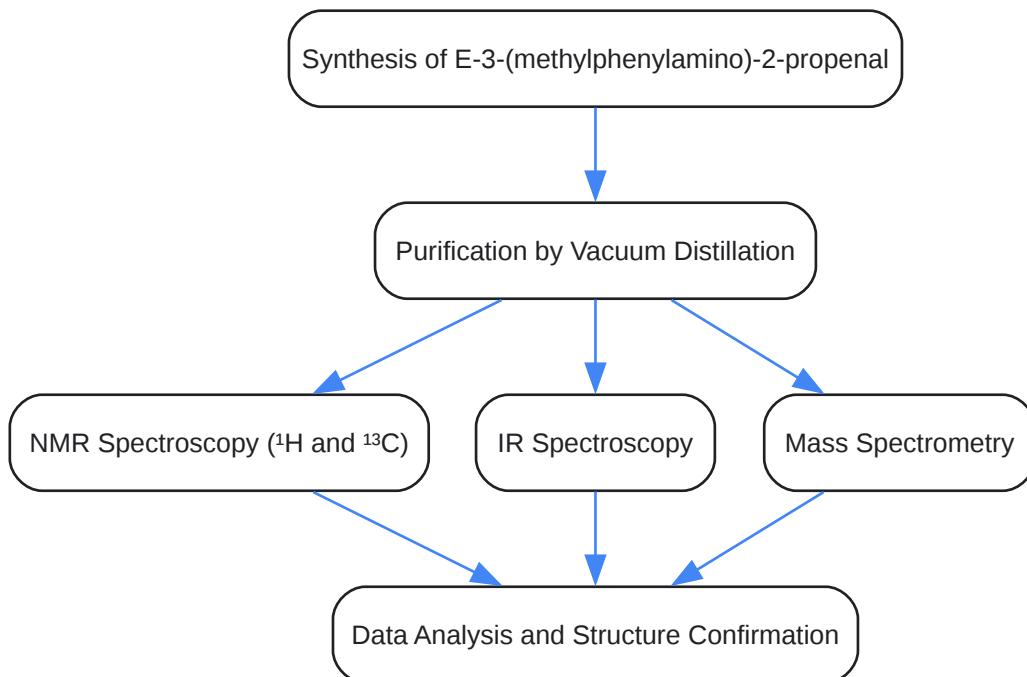
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol).[\[2\]](#) Key fragmentation patterns would likely involve:

- Loss of the formyl radical (-CHO): [M - 29]⁺
- Loss of the methyl group (-CH₃): [M - 15]⁺
- Cleavage of the C-N bond
- Fragmentation of the phenyl ring

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of E-3-(methylphenylamino)-2-propenal.



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- 2. (2E)-3-(Methylphenylamino)-2-propenal | C₁₀H₁₁NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of E-3-(Methylphenylamino)-2-propenal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023326#spectroscopic-data-nmr-ir-ms-for-e-3-methyl-phenyl-amino-2-propenal>]

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